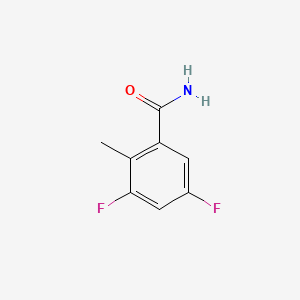

3,5-Difluoro-2-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASBWMSGTUCOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298874 | |

| Record name | Benzamide, 3,5-difluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-37-5 | |

| Record name | Benzamide, 3,5-difluoro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3,5-difluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluoro-2-methylbenzamide: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluoro-2-methylbenzamide (CAS 1323966-37-5), a fluorinated aromatic compound of increasing interest in medicinal chemistry. While detailed public data on its biological activity remains nascent, its structural motifs suggest significant potential as a key intermediate in the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors. This document will delve into its chemical properties, the strategic rationale for its use in drug design, plausible synthetic routes, and its prospective applications, offering a forward-looking perspective for researchers in the field.

Introduction: The Strategic Value of Fluorinated Benzamides in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a well-established strategy for enhancing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The benzamide scaffold, a common feature in many approved drugs, offers a versatile platform for chemical modification.[3][4][5] The convergence of these two features in 3,5-Difluoro-2-methylbenzamide creates a building block with significant potential for the development of novel therapeutics.

The specific substitution pattern of 3,5-Difluoro-2-methylbenzamide, with two fluorine atoms and a methyl group on the benzene ring, is of particular interest. The fluorine atoms can modulate the acidity of the amide proton and create favorable interactions with protein targets, while the methyl group can provide steric hindrance to prevent metabolic degradation and enhance target selectivity. This unique combination of substituents makes it a valuable intermediate for the synthesis of targeted therapies, including kinase inhibitors.[6]

Physicochemical Properties of 3,5-Difluoro-2-methylbenzamide

A clear understanding of the physicochemical properties of 3,5-Difluoro-2-methylbenzamide is essential for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1323966-37-5 | [1] |

| Molecular Formula | C₈H₇F₂NO | [1] |

| Molecular Weight | 171.14 g/mol | [1] |

| SMILES | O=C(N)C1=CC(F)=CC(F)=C1C | [1] |

| Purity | Typically ≥95% |

Synthesis of 3,5-Difluoro-2-methylbenzamide: A Generalized Approach

While a specific, detailed, and publicly available protocol for the synthesis of 3,5-Difluoro-2-methylbenzamide is not readily found in the literature, a general and robust method for the formation of benzamides involves the coupling of a carboxylic acid with an amine. A plausible synthetic workflow for 3,5-Difluoro-2-methylbenzamide would likely start from the corresponding carboxylic acid, 3,5-Difluoro-2-methylbenzoic acid.

Conceptual Synthetic Workflow

Caption: A generalized workflow for the synthesis of 3,5-Difluoro-2-methylbenzamide.

Generalized Experimental Protocol: Amide Formation from Carboxylic Acid

This protocol outlines a standard laboratory procedure for the synthesis of a benzamide from its corresponding benzoic acid. Note: This is a representative protocol and would require optimization for the specific synthesis of 3,5-Difluoro-2-methylbenzamide.

-

Activation of the Carboxylic Acid:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,5-Difluoro-2-methylbenzoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a suitable activating agent, for example, thionyl chloride (SOCl₂) (1.2-1.5 eq) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess activating agent under reduced pressure to yield the crude acyl chloride intermediate.

-

-

Amidation:

-

Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., DCM or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of an ammonia source, such as aqueous ammonium hydroxide (NH₄OH) or bubble ammonia gas through the solution, while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 3,5-Difluoro-2-methylbenzamide.

-

Prospective Applications in Drug Discovery: A Building Block for Targeted Therapies

The primary value of 3,5-Difluoro-2-methylbenzamide lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules. Its structural features are particularly well-suited for incorporation into kinase inhibitors.

Kinase Inhibitor Development

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The benzamide moiety can serve as a scaffold that presents substituents in a specific orientation to interact with the ATP-binding pocket or allosteric sites of kinases.

A recent patent application hints at the use of a derivative of 3,5-Difluoro-2-methylbenzamide in the development of HSD17B13 inhibitors.[4] While this is a specific example, the general structural features of the topic compound make it an attractive starting point for the synthesis of inhibitors targeting a range of kinases.

Logical Flow for Utilizing 3,5-Difluoro-2-methylbenzamide in Kinase Inhibitor Synthesis

Caption: A conceptual workflow for the use of 3,5-Difluoro-2-methylbenzamide in a kinase inhibitor discovery program.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,5-Difluoro-2-methylbenzamide is not widely available, general precautions for handling benzamide derivatives should be followed.

-

Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.[7]

-

Precautionary Measures:

-

Use in a well-ventilated area or with appropriate local exhaust ventilation.

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Researchers should always consult the supplier's safety information and handle the compound in a controlled laboratory setting.

Conclusion and Future Outlook

3,5-Difluoro-2-methylbenzamide is a strategically designed chemical building block with significant potential for the advancement of drug discovery programs. Its unique combination of a benzamide core with fluorine and methyl substituents makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the highly competitive field of kinase inhibitors. While public data on the direct biological activity of this compound is currently limited, its utility as a synthetic intermediate is evident. As research into targeted therapies continues to expand, it is anticipated that 3,5-Difluoro-2-methylbenzamide will play an increasingly important role in the development of next-generation medicines.

References

- CAS NO.

-

The role of fluorine in medicinal chemistry - PubMed. (URL: [Link])

- (Not a valid cit

- (Not a valid cit

- (Not a valid cit

- (Not a valid cit

- (Not a valid cit

-

Cas no 1323966-37-5 (3,5-Difluoro-2-methylbenzamide). (URL: [Link])

- (Not a valid cit

-

3,5-Difluoro-2-methylbenzamide - CAS:1323966-37-5 - 江苏氩氪氙材料科技有限公司. (URL: [Link])

- (Not a valid cit

- (Not a valid cit

- (Not a valid cit

- (Not a valid cit

- (Not a valid cit

- (Not a valid cit

- (Not a valid cit

- (Not a valid cit

- (Not a valid cit

- (Not a valid cit

- (Not a valid cit

- (Not a valid cit

Sources

- 1. 1323966-37-5|3,5-Difluoro-2-methylbenzamide|BLD Pharm [bldpharm.com]

- 2. 886502-05-2|3-Fluoro-2-methylbenzamide|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]

- 5. 3,5-difluoro-N-methylbenzamide | C8H7F2NO | CID 17683109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1323966-37-5(3,5-Difluoro-2-methylbenzamide) | Kuujia.com [kuujia.com]

- 7. arctomsci.com [arctomsci.com]

physicochemical properties of 3,5-Difluoro-2-methylbenzamide

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-2-methylbenzamide

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No: 1323966-37-5), a fluorinated benzamide derivative of increasing interest in medicinal and agrochemical research.[1] Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[2][3] The strategic placement of fluorine atoms and a methyl group in 3,5-Difluoro-2-methylbenzamide can significantly influence its metabolic stability, bioavailability, and binding affinity to biological targets.[1] Understanding its fundamental physicochemical characteristics—such as solubility, lipophilicity, and pKa—is paramount for researchers in drug discovery and development to predict its behavior in biological systems and to design effective formulations. This guide details these properties, provides a robust experimental protocol for their determination, and offers insights into their implications for scientific application.

Chemical Identity and Molecular Structure

3,5-Difluoro-2-methylbenzamide is a substituted aromatic amide. The presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the phenyl ring creates a unique electronic and steric profile that is instrumental to its function as a synthetic intermediate.

-

IUPAC Name: 3,5-Difluoro-2-methylbenzamide

-

Molecular Formula: C₈H₇F₂NO[1]

-

Canonical SMILES: FC1=CC(=CC(C(N)=O)=C1C)F[1]

Physicochemical Data Summary

The following table summarizes the key computed and experimental . These parameters are critical for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Weight | 171.14 g/mol | [1] |

| XLogP3 (Lipophilicity) | 1.4 | [1] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Melting Point | Not experimentally reported. | N/A |

| Boiling Point | Not experimentally reported. | N/A |

| Aqueous Solubility | Not experimentally reported; predicted to be low. | N/A |

| pKa | Not experimentally reported. | N/A |

Core Physicochemical Parameters and Their Scientific Implications

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's bioavailability.[5] While specific experimental data for 3,5-Difluoro-2-methylbenzamide is not publicly available, related compounds like 2-methylbenzamide are known to have low solubility in cold water.[6] The fluorination in this molecule may further impact its solubility.

Causality: Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable bioavailability.[7] Therefore, accurate determination of this property is essential during early-stage drug development. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility, providing the most reliable data for biopharmaceutical classification.[8][9]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a measure of a compound's fat-likeness. The computed XLogP3 value of 1.4 for 3,5-Difluoro-2-methylbenzamide suggests moderate lipophilicity.[1]

Causality: This parameter is crucial for predicting a molecule's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. A balanced LogP is often desired; high lipophilicity can lead to poor solubility and metabolic instability, while low lipophilicity can hinder membrane permeation. The shake-flask method using an n-octanol/water system is the benchmark for experimental LogP determination.[2]

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. For a benzamide, the amide proton is very weakly acidic, and the carbonyl oxygen is weakly basic.

Causality: The ionization state of a drug profoundly affects its solubility and permeability across biological membranes.[7] For instance, the solubility of a weakly basic or acidic compound will be highly dependent on the pH of the environment (e.g., stomach vs. intestine). Potentiometric titration is a standard and reliable method for experimentally determining the pKa of a compound.[2]

Experimental Protocol: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for determining the thermodynamic solubility of 3,5-Difluoro-2-methylbenzamide, adapted from guidelines recommended by the World Health Organization (WHO) and established practices.[8][9][10]

Principle: An excess of the solid compound is agitated in a specific aqueous medium at a constant temperature until equilibrium is achieved between the dissolved and undissolved solid phases. The concentration of the compound in the saturated solution is then measured.[7][8]

Materials:

-

3,5-Difluoro-2-methylbenzamide (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1 N HCl (for pH 1.2 buffer)

-

Acetate buffer (pH 4.5)

-

Mechanical shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound

-

Calibrated pH meter

Step-by-Step Methodology:

-

Preparation of Media: Prepare aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8/7.4) as recommended for Biopharmaceutics Classification System (BCS) studies.[9]

-

Addition of Excess Solid: Add an amount of 3,5-Difluoro-2-methylbenzamide to a known volume of each buffer solution in a sealed vial, ensuring there is a clear excess of solid material. This is critical to guarantee that a saturated solution is formed.[8]

-

Equilibration: Place the vials in a mechanical shaker set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a predetermined period. Expert Insight: The time to reach equilibrium must be established. This is done by taking samples at various time points (e.g., 24, 48, and 72 hours) until the measured concentration reaches a plateau, indicating that equilibrium has been achieved.[9]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the concentration measurement. Centrifugation at high speed is the preferred method, followed by careful filtration of the supernatant through a low-binding syringe filter.[5][8] Trustworthiness Check: It is crucial to validate that the compound does not adsorb to the filter material, which could lead to erroneously low solubility values.[8]

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of 3,5-Difluoro-2-methylbenzamide using a validated analytical method, typically reverse-phase HPLC with UV detection.

-

Data Reporting: The experiment should be performed in at least triplicate for each pH condition. Report the solubility as the mean concentration (e.g., in mg/mL or µg/mL) ± standard deviation.[9]

Visualized Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Sources

- 1. 1323966-37-5(3,5-Difluoro-2-methylbenzamide) | Kuujia.com [kuujia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1323966-37-5|3,5-Difluoro-2-methylbenzamide|BLD Pharm [bldpharm.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. 2-Methylbenzamide | C8H9NO | CID 10704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. scispace.com [scispace.com]

- 9. who.int [who.int]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

An In-Depth Technical Guide to 3,5-Difluoro-2-methylbenzamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] Within this context, fluorinated benzamides have emerged as a privileged scaffold in the development of novel therapeutics, finding applications as kinase inhibitors and modulators of protein-protein interactions.[2][3]

This technical guide provides a comprehensive overview of 3,5-Difluoro-2-methylbenzamide, a fluorinated benzamide with significant potential as a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] While specific biological data for this compound is not extensively available in the public domain, its structural motifs suggest promising avenues for investigation, particularly in the realms of oncology and immunology. This guide will detail a robust synthetic route, provide an in-depth analysis of its structural and spectroscopic characteristics, and explore its potential therapeutic applications as a kinase inhibitor and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component in the burgeoning field of targeted protein degradation.

Molecular Structure and Physicochemical Properties

3,5-Difluoro-2-methylbenzamide possesses a strategically substituted benzene ring, with two fluorine atoms at the 3 and 5 positions and a methyl group at the 2 position. This substitution pattern is anticipated to significantly influence its conformational preferences and electronic properties, which in turn can dictate its biological activity.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₂NO | [4] |

| Molecular Weight | 171.14 g/mol | [4] |

| CAS Number | 1323966-37-5 | [1] |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

The presence of two fluorine atoms is expected to increase the molecule's lipophilicity and metabolic stability. The ortho-methyl group, in conjunction with the fluorine atoms, will likely induce a specific conformational bias in the benzamide moiety, which could be crucial for its interaction with biological targets.

Caption: 2D structure of 3,5-Difluoro-2-methylbenzamide.

Synthesis of 3,5-Difluoro-2-methylbenzamide

The synthesis of 3,5-Difluoro-2-methylbenzamide can be efficiently achieved from its corresponding carboxylic acid precursor, 3,5-Difluoro-2-methylbenzoic acid. This transformation is typically carried out in a two-step sequence involving the activation of the carboxylic acid to an acyl chloride, followed by amidation.

Caption: Synthetic workflow for 3,5-Difluoro-2-methylbenzamide.

Experimental Protocol: Synthesis of 3,5-Difluoro-2-methylbenzamide

Step 1: Synthesis of 3,5-Difluoro-2-methylbenzoyl chloride

-

To a solution of 3,5-Difluoro-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Add oxalyl chloride (1.5 eq) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3,5-Difluoro-2-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3,5-Difluoro-2-methylbenzamide [5]

-

Dissolve the crude 3,5-Difluoro-2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM (10 mL/g).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH, 5.0 eq) dropwise with vigorous stirring.

-

A white precipitate will form.

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Dilute the reaction mixture with water and extract with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude 3,5-Difluoro-2-methylbenzamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 2.2 - 2.4 | s | - |

| Ar-H (H4) | 6.9 - 7.1 | t | ~9.0 (JH-F) |

| Ar-H (H6) | 7.2 - 7.4 | d | ~9.0 (JH-F) |

| NH₂ | 5.5 - 6.5 | br s | - |

The aromatic protons will exhibit coupling to the adjacent fluorine atoms, resulting in characteristic splitting patterns. The broad singlet for the amide protons is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 15 - 20 |

| Ar-C (C2) | 120 - 125 |

| Ar-C (C4) | 110 - 115 (d, JC-F ≈ 20-25 Hz) |

| Ar-C (C6) | 115 - 120 (d, JC-F ≈ 20-25 Hz) |

| Ar-C (C1) | 135 - 140 |

| Ar-C (C3) | 160 - 165 (d, JC-F ≈ 240-250 Hz) |

| Ar-C (C5) | 160 - 165 (d, JC-F ≈ 240-250 Hz) |

| C=O | 165 - 170 |

The carbon signals of the fluorinated aromatic ring will show characteristic splitting due to carbon-fluorine coupling. The carbons directly bonded to fluorine (C3 and C5) will appear as doublets with large coupling constants.

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3200 | Medium, broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| N-H Bend (Amide II) | 1620 - 1580 | Medium |

| C-F Stretch | 1350 - 1100 | Strong |

The IR spectrum will be dominated by the strong carbonyl stretch of the amide group and the strong C-F stretching vibrations.

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 171. Key fragmentation patterns would likely involve the loss of the amide group and cleavage of the methyl group.

Potential Therapeutic Applications

The structural features of 3,5-Difluoro-2-methylbenzamide make it an attractive candidate for investigation in two key areas of drug discovery: kinase inhibition and as a ligand for Cereblon.

As a Kinase Inhibitor

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] Fluorinated benzamides have been successfully developed as inhibitors of various kinases.[2] The 3,5-difluoro-2-methyl substitution pattern could confer selectivity and potency towards specific kinase targets.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

This protocol describes a generic luminescence-based assay to determine the inhibitory activity of 3,5-Difluoro-2-methylbenzamide against a target kinase.

-

Compound Preparation: Prepare a 10 mM stock solution of 3,5-Difluoro-2-methylbenzamide in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Kinase Reaction: In a 384-well plate, add the following in order:

-

5 µL of kinase buffer.

-

2.5 µL of the test compound at various concentrations (or DMSO as a control).

-

2.5 µL of the target kinase and its specific substrate.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

-

Incubation: Incubate the plate at 30 °C for 1 hour.

-

Detection: Add 5 µL of a commercial luminescent kinase assay reagent (which measures the amount of ATP remaining) to each well.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The decrease in luminescence is proportional to the kinase activity. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

As a Cereblon (CRBN) Ligand for Targeted Protein Degradation

Cereblon is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[8] Small molecules that bind to Cereblon can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This is the mechanism of action of immunomodulatory drugs (IMiDs) like thalidomide and is the basis for the development of Proteolysis-Targeting Chimeras (PROTACs).[3][9] Fluorinated benzamides have been shown to bind to Cereblon, suggesting that 3,5-Difluoro-2-methylbenzamide could serve as a novel Cereblon ligand.[3]

Caption: Mechanism of action of a PROTAC utilizing a Cereblon ligand.

This protocol outlines a competitive binding assay to determine the affinity of 3,5-Difluoro-2-methylbenzamide for Cereblon.

-

Reagent Preparation:

-

Prepare a stock solution of a known fluorescently labeled Cereblon ligand (reporter ligand).

-

Prepare a stock solution of the purified thalidomide-binding domain (TBD) of human Cereblon.

-

Prepare a serial dilution of 3,5-Difluoro-2-methylbenzamide in DMSO.

-

-

Assay Setup:

-

In a series of microcapillaries, mix the reporter ligand, the Cereblon TBD, and the test compound at varying concentrations. Maintain a constant final DMSO concentration.

-

-

Measurement:

-

Measure the thermophoretic movement of the fluorescent reporter ligand using a microscale thermophoresis (MST) instrument.

-

-

Data Analysis:

-

The binding of the test compound to the Cereblon TBD will displace the fluorescent reporter ligand, causing a change in its thermophoretic properties.

-

Plot the change in thermophoresis as a function of the test compound concentration to determine the binding affinity (Kᵢ or IC₅₀).

-

Conclusion

3,5-Difluoro-2-methylbenzamide represents a promising molecular scaffold with significant potential in drug discovery and development. Its strategic fluorination and methylation pattern suggest favorable physicochemical and pharmacokinetic properties. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential therapeutic applications. The detailed experimental protocols for its synthesis and biological evaluation as a kinase inhibitor and a Cereblon ligand offer a clear roadmap for researchers to explore the full potential of this intriguing molecule. Further investigation into the biological activities of 3,5-Difluoro-2-methylbenzamide is warranted and could lead to the development of novel therapeutics for a range of diseases.

References

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Hansen, J. D., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Islinger, M., et al. (2020). On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. PMC. Retrieved from [Link]

-

Hansen, J. D., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR Chemical shifts of compounds 1-12. Retrieved from [Link]

-

University of Regensburg. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, N-decyl-N-methyl-2,6-difluoro-. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-difluoro-N-methylbenzamide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,5-Difluoro-2-Methylbenzoic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

-

Hansen, J. D., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PubMed. Retrieved from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). RESEARCH ARTICLE. Retrieved from [Link]

-

SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, N-(2-fluorophenyl)-2,6-difluoro-. Retrieved from [Link]

-

PubMed. (n.d.). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Retrieved from [Link]

-

ChemRxiv. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, N-methyl-. Retrieved from [Link]

-

MDPI. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoro-benzamidine. Retrieved from [Link]

-

ScienceDirect. (n.d.). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Retrieved from [Link]

-

PubMed. (2016). 2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Retrieved from [Link]

-

PubMed. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Retrieved from [Link]

-

NIST. (n.d.). Benzamide. Retrieved from [Link]

-

PMC. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

-

MDPI. (2022). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

Sources

- 1. 1323966-37-5(3,5-Difluoro-2-methylbenzamide) | Kuujia.com [kuujia.com]

- 2. The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-difluoro-N-methylbenzamide | C8H7F2NO | CID 17683109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. brimr.org [brimr.org]

- 7. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

3,5-Difluoro-2-methylbenzamide spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-2-methylbenzamide For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-2-methylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and methyl substituents. Fluorine substitution, in particular, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in drug design. A thorough spectroscopic characterization is paramount for the unambiguous identification and purity assessment of this compound. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,5-Difluoro-2-methylbenzamide, along with detailed experimental protocols for data acquisition.

Molecular Structure and Numbering

Figure 1. Molecular structure of 3,5-Difluoro-2-methylbenzamide with IUPAC numbering.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,5-Difluoro-2-methylbenzamide based on established principles of spectroscopy and analysis of related structures.

¹H NMR (Proton NMR) Data (Predicted)

Table 1. Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.95 - 7.15 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-6 | 7.20 - 7.40 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| -CH₃ | 2.20 - 2.40 | s | - |

| -NH₂ | 5.50 - 6.50 | br s | - |

¹³C NMR (Carbon NMR) Data (Predicted)

Table 2. Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 135 - 140 |

| C-2 | 120 - 125 |

| C-3 | 160 - 165 (d, J(C-F) ≈ 240-250 Hz) |

| C-4 | 110 - 115 (dd, J(C-F) ≈ 20-25 Hz) |

| C-5 | 160 - 165 (d, J(C-F) ≈ 240-250 Hz) |

| C-6 | 115 - 120 (dd, J(C-F) ≈ 20-25 Hz) |

| -CH₃ | 15 - 20 |

| C=O | 165 - 170 |

¹⁹F NMR (Fluorine NMR) Data (Predicted)

Table 3. Predicted ¹⁹F NMR Chemical Shifts (470 MHz, CDCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-3, F-5 | -110 to -115 | m |

IR (Infrared) Spectroscopy Data (Predicted)

Table 4. Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3150 | Medium, Broad | N-H stretching (amide) |

| 3050 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (methyl) |

| 1680 - 1650 | Strong | C=O stretching (Amide I) |

| 1620 - 1580 | Medium | N-H bending (Amide II) |

| 1600 - 1450 | Medium | C=C stretching (aromatic) |

| 1300 - 1100 | Strong | C-F stretching |

MS (Mass Spectrometry) Data (Predicted)

Table 5. Predicted m/z Values for Major Fragments in EI-MS

| m/z | Proposed Fragment |

| 171 | [M]⁺ (Molecular Ion) |

| 155 | [M-NH₂]⁺ |

| 127 | [M-NH₂-CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for 3,5-Difluoro-2-methylbenzamide.

NMR Spectroscopy

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of 3,5-Difluoro-2-methylbenzamide and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

-

Homogenization: Gently swirl or vortex the vial to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used as a reference for chemical shifts (0 ppm).

Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Acquisition Parameters

-

Spectrometer Frequency: 500 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zg30 (or similar standard 1D proton experiment)

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: 3-4 seconds

-

Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters

-

Spectrometer Frequency: 125 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 240 ppm

¹⁹F NMR Acquisition Parameters

-

Spectrometer Frequency: 470 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zg30 (or similar standard 1D fluorine experiment)

-

Number of Scans: 64-128

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: 2-3 seconds

-

Spectral Width: 200 ppm

FT-IR Spectroscopy

Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.[2][3]

-

Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the powdered 3,5-Difluoro-2-methylbenzamide onto the center of the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.[3]

Data Acquisition Workflow

Sources

An In-depth Technical Guide to the Solubility of 3,5-Difluoro-2-methylbenzamide in Organic Solvents

Introduction

In the landscape of pharmaceutical research and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of success. The bioavailability, formulation, and ultimate efficacy of a therapeutic agent are intrinsically linked to its solubility characteristics. This guide provides a comprehensive technical overview of the methodologies and theoretical frameworks for determining and understanding the solubility of 3,5-Difluoro-2-methylbenzamide in various organic solvents. While specific experimental data for this compound is not yet widely published, this document will equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough solubility assessment. We will draw upon established principles and data from the parent molecule, benzamide, to inform our approach.

The solubility of a compound dictates many subsequent development pathways, from crystallization and purification processes to the design of dosage forms.[1][2] For a molecule like 3,5-Difluoro-2-methylbenzamide, which possesses both hydrogen bond donors and acceptors, as well as lipophilic regions, its interaction with different organic solvents is expected to be complex and highly dependent on solvent properties.

Physicochemical Properties and Predicted Solubility Behavior of 3,5-Difluoro-2-methylbenzamide

The structure of 3,5-Difluoro-2-methylbenzamide, with its aromatic ring, amide group, and fluorine and methyl substituents, suggests a nuanced solubility profile. The amide group can participate in hydrogen bonding, while the fluorine atoms can modulate the electronic properties of the molecule and its interactions with solvents. The methyl group adds a degree of lipophilicity.

Based on the behavior of benzamide, we can anticipate certain trends. For instance, benzamide exhibits higher solubility in polar protic solvents like methanol and ethanol compared to less polar or aprotic solvents.[3][4] The solubility of benzamide generally increases with temperature, indicating an endothermic dissolution process.[3][4][5] It is plausible that 3,5-Difluoro-2-methylbenzamide will follow similar trends, though the precise solubility values will be influenced by the specific electronic and steric effects of the fluoro and methyl groups.

Experimental Determination of Solubility

A robust experimental design is critical for obtaining accurate and reproducible solubility data. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1][6] This method, coupled with a reliable analytical technique for concentration measurement, provides a solid foundation for any solubility study.

Key Experimental Protocols

1. Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solute with the solvent of interest at a constant temperature.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 3,5-Difluoro-2-methylbenzamide to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath. The system should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle. Subsequently, separate the saturated solution from the solid phase. This can be achieved by centrifugation or filtration.[7] Care must be taken to avoid any temperature fluctuations during this step.

-

Concentration Analysis: Accurately determine the concentration of 3,5-Difluoro-2-methylbenzamide in the saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

2. Analytical Quantification by HPLC

HPLC is a preferred method for concentration determination due to its specificity and ability to separate the analyte from any potential impurities or degradation products.[7]

Step-by-Step Methodology:

-

Standard Preparation: Prepare a series of standard solutions of 3,5-Difluoro-2-methylbenzamide of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Dilute the saturated solution obtained from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC and determine its concentration from the calibration curve. Back-calculate the original concentration in the saturated solution.

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data is obtained at different temperatures, thermodynamic models can be employed to correlate the data and derive important thermodynamic parameters of dissolution. Several models are commonly used for this purpose, including the modified Apelblat, Wilson, and NRTL models.[3][4]

Commonly Used Thermodynamic Models:

-

Modified Apelblat Equation: This is a semi-empirical model that relates the mole fraction solubility (x) to the absolute temperature (T).

-

Wilson and NRTL Models: These are local composition models that can be used to describe the solid-liquid equilibrium.

The application of these models allows for the calculation of thermodynamic properties such as the Gibbs energy, enthalpy, and entropy of dissolution, providing deeper insights into the dissolution process.[3][4][5] For instance, a positive enthalpy of dissolution indicates an endothermic process where solubility increases with temperature.

Data Analysis and Modeling Relationship

Caption: Relationship between experimental data and thermodynamic modeling.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Mole Fraction (x) |

| Example: Methanol | 25 | Experimental Value | Calculated Value |

| 35 | Experimental Value | Calculated Value | |

| 45 | Experimental Value | Calculated Value | |

| Example: Ethanol | 25 | Experimental Value | Calculated Value |

| 35 | Experimental Value | Calculated Value | |

| 45 | Experimental Value | Calculated Value | |

| Example: Acetone | 25 | Experimental Value | Calculated Value |

| 35 | Experimental Value | Calculated Value | |

| 45 | Experimental Value | Calculated Value | |

| Example: Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| 35 | Experimental Value | Calculated Value | |

| 45 | Experimental Value | Calculated Value |

Conclusion

The solubility of 3,5-Difluoro-2-methylbenzamide in organic solvents is a critical parameter that will significantly influence its development as a potential pharmaceutical agent. This guide has outlined a comprehensive approach for the experimental determination and theoretical analysis of its solubility. By following the detailed protocols for the shake-flask method and HPLC analysis, researchers can generate high-quality, reliable data. Subsequent application of thermodynamic models will provide a deeper understanding of the dissolution behavior of this compound. This systematic approach will enable informed decisions in key areas such as process chemistry, formulation development, and overall drug design.

References

- Journal of Chemical & Engineering Data. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.

- Current Pharmaceutical Analysis. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Bentham Science.

- Spiral, Imperial College London. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.

- ResearchGate. (2019).

- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- ResearchGate. (2018). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.

- Lund University Publications.

Sources

A Comprehensive Technical Guide to the Stability and Storage of 3,5-Difluoro-2-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the chemical stability of 3,5-Difluoro-2-methylbenzamide, a crucial molecule in medicinal chemistry and drug discovery. Understanding its stability profile is paramount for ensuring its integrity during storage, handling, and within various experimental and formulation matrices. This document will delve into the intrinsic chemical properties of the molecule, potential degradation pathways, and provide robust protocols for its storage and stability assessment, grounded in established scientific principles and regulatory guidelines.

Molecular Profile and Intrinsic Stability

3,5-Difluoro-2-methylbenzamide (C₈H₇F₂NO) is an aromatic amide characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a primary amide group. The interplay of these functional groups dictates its overall stability.

-

The Benzamide Moiety: The amide bond is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of 3,5-difluoro-2-methylbenzoic acid and ammonia.[1][2][3]

-

Fluorine Substitution: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, imparting significant thermal and oxidative stability to the aromatic ring.[4] This high bond energy suggests that defluorination is unlikely under typical storage and handling conditions. However, photodegradation and certain metabolic processes can lead to the cleavage of C-F bonds.[4][5]

-

Methyl Group: The methyl group is generally stable, though it could be a site for oxidation under aggressive conditions.

Based on this structural analysis, 3,5-Difluoro-2-methylbenzamide is expected to be a relatively stable compound under normal storage conditions.[6] However, exposure to extremes of pH, high temperatures, intense light, and strong oxidizing agents could lead to degradation.

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[7][8] Based on the chemical nature of 3,5-Difluoro-2-methylbenzamide, the following degradation pathways are plausible:

Hydrolytic Degradation

-

Acidic and Basic Hydrolysis: The primary degradation pathway is likely the hydrolysis of the amide bond.[1][2][3]

Caption: Proposed Hydrolytic Degradation Pathway.

Oxidative Degradation

While the fluorinated ring is resistant to oxidation, the methyl group and the amide functionality could be susceptible to strong oxidizing agents like hydrogen peroxide. Potential oxidation products could include the corresponding carboxylic acid (from oxidation of the methyl group) or N-hydroxy derivatives.

Photodegradation

Aromatic compounds can undergo photodegradation upon exposure to UV light.[10][11] For fluoroaromatic compounds, this can sometimes lead to defluorination, although this is generally a minor pathway.[4] The primary photolytic degradation would likely involve reactions of the aromatic ring or the amide group.

Thermal Degradation

Aromatic amides exhibit good thermal stability.[12][13] Significant degradation of 3,5-Difluoro-2-methylbenzamide is not expected at temperatures typically encountered during storage. High temperatures (well above 100°C) would be required to induce thermal decomposition, which might involve cleavage of the amide bond or other fragmentation pathways.[12][14]

Recommended Storage and Handling Conditions

To ensure the long-term integrity of 3,5-Difluoro-2-methylbenzamide, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[14] | Minimizes the rate of potential degradation reactions. |

| Light | Protect from light. | Prevents potential photodegradation. |

| Atmosphere | Store in a dry environment. | Minimizes the risk of hydrolysis. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[14][15][16] | Protects from atmospheric moisture and contaminants. |

| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection.[6] | Standard laboratory practice to ensure safety. |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of 3,5-Difluoro-2-methylbenzamide should be conducted following the principles outlined in the International Council for Harmonisation (ICH) guidelines.[16][17][18][19] This involves performing forced degradation studies to understand the degradation profile and developing a stability-indicating analytical method.[7][20][21][22]

Caption: Workflow for Stability Assessment.

Forced Degradation (Stress Testing) Protocol[7][8][20]

The goal of stress testing is to generate a target degradation of 5-20%.

-

Preparation of Stock Solution: Prepare a stock solution of 3,5-Difluoro-2-methylbenzamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Hydrolytic Stress:

-

Acidic: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Basic: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Neutral: To a third aliquot, add an equal volume of purified water. Heat at 60°C for 24 hours.

-

After the specified time, neutralize the acidic and basic samples before analysis.

-

-

Oxidative Stress:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

-

-

Photolytic Stress:

-

Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[20][23] A control sample should be kept in the dark.

-

-

Thermal Stress:

-

Expose a solid sample of the compound to dry heat at 70°C for 48 hours.

-

Development and Validation of a Stability-Indicating Method

A stability-indicating analytical method is crucial for separating and quantifying the intact compound from its degradation products.[6][15][21][22][24] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective technique.

-

Method Development:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good separation of the parent compound and all degradation peaks.

-

Detection: A photodiode array (PDA) detector is recommended to determine the peak purity and select the optimal detection wavelength.

-

-

Method Validation:

-

The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

-

Conclusion

3,5-Difluoro-2-methylbenzamide is a chemically robust molecule, with its stability primarily influenced by the benzamide functionality. While generally stable under recommended storage conditions, it is susceptible to hydrolytic degradation under strong acidic or basic conditions. A comprehensive understanding of its stability profile, achieved through systematic forced degradation studies and the use of a validated stability-indicating analytical method, is essential for its successful application in research and drug development. Adherence to the storage and handling guidelines outlined in this document will ensure the integrity and reliability of this important chemical entity.

References

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]

- Hsiao, S. H., & Chen, C. W. (2005). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS.

-

ICH Q1A(R2) Stability testing of new drug substances and products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved January 18, 2026, from [Link]

-

Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Chemical Properties of Amides: Hydrolysis. (2022). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide i. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]

-

Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (2004). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Breaking C-F bonds in drugs. (n.d.). Hypha Discovery. Retrieved January 18, 2026, from [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency. Retrieved January 18, 2026, from [Link]

-

API Testing: A Comprehensive Guide With Examples And Best Practices. (2024). LambdaTest. Retrieved January 18, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Stability-indicating methods for peptide drug analysis. (2024). AMSbiopharma. Retrieved January 18, 2026, from [Link]

-

Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

ASNC imaging guidelines for SPECT nuclear cardiology procedures: Stress, protocols, and tracers. (2016). Journal of Nuclear Cardiology. Retrieved January 18, 2026, from [Link]

-

Stability Indicating Assay Method. (2021). IJCRT.org. Retrieved January 18, 2026, from [Link]

-

Pharmacologic Stress Testing. (2023). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Study of Photodegradation of Bentazon Herbicide by Using ZnO-Sm2O3 Nanocomposite Under UV Light. (2023). MDPI. Retrieved January 18, 2026, from [Link]

-

Thermal Degradation of Meta and Para-Aramid Fibers in Different Atmospheres. (2018). MDPI. Retrieved January 18, 2026, from [Link]

-

Metabolism and Toxicity of Fluorine Compounds. (2021). ACS Publications. Retrieved January 18, 2026, from [Link]

-

REVIEW: FORCE DEGRADATION STUDIES. (2011). Pharma Science Monitor. Retrieved January 18, 2026, from [Link]

-

What is a stability indicating method? (n.d.). AmbioPharm. Retrieved January 18, 2026, from [Link]

-

Nanomaterial-Based Advanced Oxidation/Reduction Processes for the Degradation of PFAS. (2023). MDPI. Retrieved January 18, 2026, from [Link]

-

mechanism of amide hydrolysis. (2019). YouTube. Retrieved January 18, 2026, from [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products. (2025). U.S. Food and Drug Administration. Retrieved January 18, 2026, from [Link]

-

Apache JMeter™. (n.d.). Apache JMeter™. Retrieved January 18, 2026, from [Link]

-

Photodegradation of Methyl Orange & Methylene Blue Dye using Zinc Oxide Photocatalyst. (2020). YouTube. Retrieved January 18, 2026, from [Link]

-

Thermal Degradation of Glass Fibre-Reinforced Polyamide 6,6 Composites: Investigation by Accelerated Thermal Ageing. (2024). MDPI. Retrieved January 18, 2026, from [Link]

-

Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. (1969). Defense Technical Information Center. Retrieved January 18, 2026, from [Link]

-

Sherlock | Complete Lifecycle Security for Web3 Protocols. (n.d.). Sherlock. Retrieved January 18, 2026, from [Link]

-

Acid hydrolysis of benzamides in <60 wt% H2SO4. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. (2020). MDPI. Retrieved January 18, 2026, from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2024). AMSbiopharma. Retrieved January 18, 2026, from [Link]

-

Forced Degradation Study in Pharmaceuticals. (2018). YouTube. Retrieved January 18, 2026, from [Link]

-

the hydrolysis of amides. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]

-

Ich guidelines for stability studies 1. (2012). Slideshare. Retrieved January 18, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. scispace.com [scispace.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmasm.com [pharmasm.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 17. database.ich.org [database.ich.org]

- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 19. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. ijcrt.org [ijcrt.org]

- 22. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-2-methylbenzamide and its Core Starting Materials

Introduction

3,5-Difluoro-2-methylbenzamide is a valuable substituted aromatic amide that serves as a key building block in the synthesis of complex organic molecules. The strategic incorporation of fluorine atoms can significantly modify the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, this compound and its precursors are of considerable interest to researchers in the pharmaceutical and agrochemical industries for the development of novel active ingredients.[2]

This guide provides a comprehensive overview of the primary synthetic strategies for preparing 3,5-Difluoro-2-methylbenzamide, with a strong emphasis on the synthesis of its crucial precursor, 3,5-Difluoro-2-methylbenzoic acid. We will explore the causal relationships behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis of different methodologies to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 3,5-Difluoro-2-methylbenzamide, points to two primary disconnection points. The most evident disconnection is across the amide C-N bond, leading back to 3,5-Difluoro-2-methylbenzoic acid and an ammonia source. This approach is the most common and will be the central focus of this guide.

Further disconnection of the benzoic acid intermediate reveals 3,5-Difluoro-2-methyltoluene as a plausible and commercially accessible starting material. The synthesis, therefore, can be logically structured into two principal stages:

-

Stage 1: Oxidation - The conversion of 3,5-Difluoro-2-methyltoluene to 3,5-Difluoro-2-methylbenzoic acid.

-

Stage 2: Amidation - The conversion of the resulting benzoic acid into the target benzamide.

Caption: Retrosynthetic pathway for 3,5-Difluoro-2-methylbenzamide.

Stage 1: Synthesis of the Key Intermediate: 3,5-Difluoro-2-methylbenzoic Acid

The most direct and industrially scalable route to 3,5-Difluoro-2-methylbenzoic acid involves the oxidation of the methyl group of 3,5-Difluoro-2-methyltoluene. While various oxidants can achieve this transformation, potassium permanganate (KMnO₄) is a classic, robust, and cost-effective choice for this type of benzylic oxidation.

The rationale for this choice is grounded in the high oxidation state of manganese in KMnO₄, which allows it to readily oxidize alkyl chains attached to an aromatic ring to the corresponding carboxylic acid. The reaction proceeds via a radical mechanism, initiated by hydrogen abstraction from the benzylic position, which is the most reactive C-H bond. The reaction is typically performed in an aqueous solution under basic or neutral conditions and requires heating to proceed at a practical rate.

Experimental Protocol: Oxidation of 3,5-Difluoro-2-methyltoluene

Materials:

-

3,5-Difluoro-2-methyltoluene

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃) (optional, for basic conditions)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-Difluoro-2-methyltoluene (1.0 eq) and deionized water. If basic conditions are desired, add sodium carbonate (0.1-0.2 eq).

-

Addition of Oxidant: While stirring vigorously, add potassium permanganate (approx. 3.0 eq) portion-wise to the mixture. The portion-wise addition is critical to control the exothermic nature of the reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. The progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.

-

Quenching: After cooling to room temperature, quench the excess KMnO₄ by the careful addition of a saturated aqueous solution of sodium sulfite until the purple color disappears completely. This step reduces any remaining Mn(VII) or Mn(IV) to soluble Mn(II) salts, simplifying the workup.

-

Filtration: Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with hot water to ensure complete recovery of the product.

-

Acidification: Cool the clear filtrate in an ice bath and acidify with concentrated HCl until the pH is approximately 1-2. The 3,5-Difluoro-2-methylbenzoic acid will precipitate as a white solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Caption: Workflow for the synthesis of the key benzoic acid intermediate.

Stage 2: Amidation of 3,5-Difluoro-2-methylbenzoic Acid

Directly reacting a carboxylic acid with ammonia to form an amide is challenging because the acidic carboxylic acid and basic ammonia readily form a stable ammonium carboxylate salt.[3] Overcoming this requires very high temperatures (160–180 °C) to drive off water, which is often not feasible for complex molecules.[4] Therefore, the carboxylic acid must first be "activated" to a more reactive derivative. The most reliable and common method is its conversion to an acyl chloride.

Method A: The Acyl Chloride Pathway

This two-step approach involves the initial formation of 3,5-Difluoro-2-methylbenzoyl chloride, followed by its reaction with ammonia.

Step 2a: Formation of the Acyl Chloride

Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts being gases (SO₂ and HCl), which are easily removed, driving the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier intermediate.

Experimental Protocol: Synthesis of 3,5-Difluoro-2-methylbenzoyl chloride

-

Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

-

Reagents: Add 3,5-Difluoro-2-methylbenzoic acid (1.0 eq) to the flask. Add thionyl chloride (SOCl₂, 1.5-2.0 eq) slowly, followed by a catalytic amount of DMF (1-2 drops).

-

Reaction: Gently heat the mixture to 40-50°C for 1-2 hours. The reaction is complete when gas evolution ceases.

-

Isolation: The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude 3,5-Difluoro-2-methylbenzoyl chloride is often used directly in the next step without further purification.

Caption: Mechanism of acyl chloride formation using thionyl chloride and DMF.

Step 2b: Amide Formation from the Acyl Chloride

The acyl chloride is highly electrophilic and reacts readily with nucleophiles like ammonia. The reaction is typically performed at low temperatures to control its exothermic nature. An excess of ammonia is used, with one equivalent acting as the nucleophile and a second equivalent acting as a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of 3,5-Difluoro-2-methylbenzamide

-

Setup: In a flask equipped with a stirrer, place a concentrated aqueous solution of ammonium hydroxide (NH₄OH, >3.0 eq) and cool it in an ice-salt bath to 0-5°C.

-

Addition: Dissolve the crude 3,5-Difluoro-2-methylbenzoyl chloride (1.0 eq) in a suitable inert solvent (e.g., THF or dichloromethane). Add this solution dropwise to the cold, stirring ammonia solution, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes while warming to room temperature.

-

Isolation: The product, being a solid, will often precipitate from the reaction mixture. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and then a small amount of cold diethyl ether to remove nonpolar impurities. The product can be further purified by recrystallization.

Method B: Direct Amidation using Coupling Reagents

For more sensitive substrates or in cases where the formation of an acyl chloride is undesirable, peptide coupling reagents can be employed. These reagents activate the carboxylic acid in situ to form an active ester, which then reacts with the amine.

| Coupling Reagent System | Activating Agent | Additive | Key Advantages | Key Disadvantages |

| EDC/HOBt | EDC (a carbodiimide) | HOBt | Mild conditions, good yields. | Byproduct can be difficult to remove. |

| HATU/DIPEA | HATU | DIPEA (Base) | Very efficient, fast reactions. | High cost, potential for racemization. |

| T3P® | T3P® | Pyridine (Base) | High yields, easy workup. | Requires stoichiometric base. |

Table 1. Comparison of common amidation coupling reagent systems.

While effective, these methods are generally more expensive than the acyl chloride route and are typically reserved for small-scale synthesis in a drug discovery context rather than large-scale manufacturing.

Summary and Conclusion